1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
Description
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde (CAS: 1936275-19-2) is a cyclopentane derivative featuring a 1,2,3-thiadiazole substituent. Its molecular formula is C₉H₁₂N₂OS, with a molecular weight of 196.27 g/mol . The compound’s structure combines a cyclopentane ring with a thiadiazole moiety linked via a methyl group, and an aldehyde functional group at the cyclopentane’s 1-position. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and hydrogen-bonding properties.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-11-13-8/h6-7H,1-5H2 |
InChI Key |
PTCKUAARFXOWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CN=NS2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in a basic medium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group (-CHO) in 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde undergoes nucleophilic additions with amines, hydrazines, and alcohols. For example:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines (Schiff bases) under mild acidic or neutral conditions.
-
Hydrazone Formation : Interaction with hydrazines yields hydrazones, which are precursors for heterocyclic syntheses.
Key Conditions :
-
Solvents: Ethanol, dichloromethane.
-
Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOAc) conditions, depending on the nucleophile.
Cyclization Reactions
The compound’s aldehyde and thiadiazole groups facilitate intramolecular cyclization. For instance:
-
Heterocycle Formation : Under acidic conditions, the aldehyde reacts with adjacent nucleophilic sites (e.g., -NH₂ in hydrazones) to form fused heterocycles such as thiadiazolo[3,4-b]quinazolines.
Example Reaction Pathway :
-
Formation of hydrazone intermediate via hydrazine addition.
-
Acid-catalyzed cyclization to yield a bicyclic structure.
Oxidation and Reduction
-
Oxidation : The aldehyde group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ or CrO₃, though specific conditions for this compound require optimization.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a primary alcohol (-CH₂OH).
Challenges :
-
The thiadiazole ring may undergo side reactions (e.g., ring-opening) under harsh redox conditions.
Thiadiazole Ring Functionalization
The 1,2,3-thiadiazole ring participates in electrophilic substitutions and cross-coupling reactions:
-
Electrophilic Substitution : Limited due to electron-deficient nature, but halogenation at specific positions is feasible .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents, though yields depend on catalyst systems (e.g., Pd(PPh₃)₄) .
Condensation Reactions
The aldehyde group engages in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
-
Product : α,β-Unsaturated derivatives, enhancing electronic conjugation for potential optoelectronic applications .
Typical Conditions :
Scientific Research Applications
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: thiadiazole derivatives , thiazole-based carbamates , and cyclopentane carbaldehydes with alkyne substituents . Below is a comparative analysis:
Structural and Molecular Properties
Key Observations:
- Thiadiazole vs. Thiazole: The thiadiazole ring (two nitrogens, one sulfur) in the target compound offers distinct electronic properties compared to thiazole (one nitrogen, one sulfur).
- Functional Groups : The aldehyde group in the target compound and the propynyl analog () enables reactions like condensations or nucleophilic additions. In contrast, thiazole carbamates () feature carbamate linkages, favoring hydrolytic stability and interactions with biological targets.
- Molecular Weight : The target compound (196.27 g/mol) is smaller than thiazole carbamates (~650–750 g/mol), suggesting better solubility and bioavailability compared to the latter .
Biological Activity
1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde (CAS No. 1936275-19-2) is a compound featuring a thiadiazole moiety, which has been associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂OS
- Molecular Weight : 196.27 g/mol
- CAS Number : 1936275-19-2
The compound consists of a cyclopentane ring attached to a thiadiazole group, which is known for its diverse biological activities. The presence of the thiadiazole ring is significant as it often contributes to the pharmacological properties of compounds.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the thiadiazole ring can inhibit the growth of various bacterial strains. For instance, studies have reported that certain substituted thiadiazoles exhibit significant activity against Staphylococcus epidermidis and other pathogens .
Anticancer Properties
Several studies have investigated the anticancer potential of thiadiazole derivatives, including 1-(1,2,3-thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde. The compound's ability to induce apoptosis in cancer cells has been highlighted in research focusing on structure-activity relationships. For example, derivatives with specific substituents on the thiadiazole ring exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde | MCF-7 (breast cancer) | 0.28 |
| 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde | A549 (lung cancer) | 0.52 |
| Thiadiazole Derivative X | SK-MEL-2 (melanoma) | 4.27 |
The biological activity of thiadiazoles is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The reactive nature of the aldehyde group allows for covalent bonding with nucleophilic sites on enzymes or receptors, potentially altering their activity. This mechanism is crucial for the observed anticancer and antimicrobial effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring significantly influence biological activity. For example:
- Substituents at position C-5 of the thiadiazole ring enhance antimicrobial efficacy.
- The introduction of electron-withdrawing groups increases cytotoxicity against cancer cell lines .
Case Studies
Recent research has focused on synthesizing new derivatives based on the core structure of 1-(1,2,3-thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde to enhance its biological profile. In one study, several derivatives were tested for their anticancer properties using MTT assays across multiple cell lines. The results indicated that specific modifications led to improved potency against resistant cancer types .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1,2,3-Thiadiazol-5-ylmethyl)cyclopentane-1-carbaldehyde, and how can reaction conditions be optimized?
The Vilsmeier-Haack reaction is a viable approach for synthesizing carbaldehyde derivatives. To optimize yield:
- Use dimethylformamide (DMF) as both solvent and carbonyl source.
- Maintain temperatures between 0–5°C during reagent mixing to control exothermicity.
- Adjust stoichiometry of phosphoryl chloride (POCl₃) to substrate (1:1.2 molar ratio) for efficient cyclization .
- Post-reaction, neutralize with aqueous sodium acetate to stabilize intermediates. For thiadiazole incorporation, pre-functionalize the cyclopentane core with a thiadiazolylmethyl group via nucleophilic substitution (e.g., using 5-chloromethyl-1,2,3-thiadiazole) before aldehyde introduction .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR to identify aldehyde proton (δ 9.5–10.5 ppm) and cyclopentane/thiadiazole protons. ¹³C NMR confirms carbonyl (δ ~190–200 ppm) and quaternary carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₀N₂OS) with exact mass matching (±3 ppm).
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C-S/C=N vibrations (~650–750 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition points.
- pH Sensitivity : Incubate in buffers (pH 2–12) for 24–72 hours, monitoring aldehyde integrity via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing NMR spectra pre-/post-exposure to detect photodegradation byproducts.
Advanced Research Questions
Q. How does the 1,2,3-thiadiazole moiety influence the compound’s reactivity in nucleophilic addition reactions?
The electron-deficient thiadiazole ring enhances electrophilicity of the aldehyde group, favoring nucleophilic attack. Key considerations:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in reactions with amines or hydrazines.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the aldehyde carbonyl, accelerating condensation with substrates like malononitrile .
- Steric Effects : The cyclopentane ring’s conformation may restrict access to the aldehyde, requiring optimized steric bulk in reagents.
Q. What computational strategies predict the compound’s potential biological activity?
- Molecular Docking : Dock the compound into target proteins (e.g., enzymes with thiadiazole-binding pockets) using AutoDock Vina. Parameterize the thiadiazole’s sulfur and nitrogen atoms for charge compatibility.
- QSAR Modeling : Train models on analogous thiadiazole-carbaldehyde derivatives with known bioactivity data. Focus on descriptors like logP, polar surface area, and H-bond acceptor count .
Q. What strategies enhance solubility or bioavailability without altering core reactivity?
- Ring Substitution : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the cyclopentane ring via post-synthetic modifications.
- Prodrug Design : Convert the aldehyde to a Schiff base or acetal, which hydrolyzes in vivo to release the active form.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve crystalline solubility .
Methodological Notes
- Contradictions in Synthesis : uses Vilsmeier-Haack for pyrazole-carbaldehydes, while employs thiosemicarbazide for thiadiazole derivatives. Cross-validate by isolating intermediates and characterizing at each step.
- Data Gaps : Limited direct data on the target compound’s biological activity; prioritize comparative studies with structural analogs (e.g., 5-ethylcyclopentene-carbaldehyde derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
